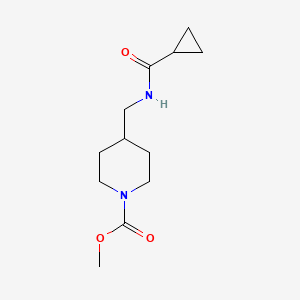

Methyl 4-(cyclopropanecarboxamidomethyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(cyclopropanecarboxamidomethyl)piperidine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a cyclopropanecarboxamide group, and a methyl ester group, making it a versatile molecule for research and industrial use.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with piperidine-1-carboxylic acid methyl ester and cyclopropanecarboxamide.

Reaction Steps: The cyclopropanecarboxamide is first activated, often using a coupling agent like carbodiimide (e.g., DCC or EDC), to form an active ester intermediate.

Coupling Reaction: The activated cyclopropanecarboxamide is then reacted with piperidine-1-carboxylic acid methyl ester under controlled conditions to form the target compound.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Batch Production: In an industrial setting, the synthesis is carried out in large reactors with continuous monitoring of reaction parameters to ensure consistency and quality.

Scale-Up Considerations: Special attention is given to the scalability of the reaction, ensuring that the process is efficient and cost-effective at a larger scale.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or chromium-based reagents.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, involving various nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as alkyl halides, amines, or alcohols

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound

Reduction Products: Reduced forms of the compound

Substitution Products: Substituted derivatives at the piperidine ring

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its use, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Molecular Targets and Pathways:

Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: Can bind to receptors, triggering signal transduction pathways.

Comparación Con Compuestos Similares

Methyl 4-(cyclopropanecarboxamidomethyl)benzoate

Methyl 4-methylcyclohexanecarboxylate

Cyclopropanecarboxylic acid, 4-methyl-, methyl ester

Uniqueness:

Structural Differences: The presence of the piperidine ring in Methyl 4-(cyclopropanecarboxamidomethyl)piperidine-1-carboxylate distinguishes it from similar compounds, providing unique chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject for further research and development. Its unique structure and reactivity profile offer opportunities for innovation in various scientific and industrial fields.

Actividad Biológica

Methyl 4-(cyclopropanecarboxamidomethyl)piperidine-1-carboxylate is a synthetic compound that belongs to the piperidine family. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C_{12}H_{19}N_{2}O_{2}

- Molecular Weight: 223.29 g/mol

The compound features a piperidine ring substituted with a cyclopropanecarboxamide group and a methyl ester, which contributes to its unique biological properties.

This compound exhibits various biological activities that can be attributed to its structural features. The piperidine moiety is known for its ability to interact with multiple biological targets, including receptors and enzymes involved in various physiological processes.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

In Silico Studies

Recent studies utilizing computer-aided drug design have predicted the biological activity spectrum of piperidine derivatives, including this compound. Tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) have identified potential targets, indicating that this compound may affect various enzymes and receptors involved in disease processes .

Synthesis and Evaluation

A study conducted on substituted piperidones, including derivatives similar to this compound, demonstrated significant biological activity through various assays. These studies highlighted the importance of structural modifications in enhancing pharmacological effects .

Comparative Analysis

A comparative analysis of similar compounds revealed that structural variations significantly influence biological activity. For instance, modifications in the piperidine ring or substituents can lead to differences in potency and selectivity towards specific biological targets .

| Compound | Activity Type | Notable Findings |

|---|---|---|

| This compound | Antimicrobial | Potential effectiveness against specific bacterial strains |

| Diarylidene-N-Methyl-4-Piperidones | Antioxidant/Anti-inflammatory | Reduced inflammatory markers in vitro |

| Other Piperidine Derivatives | Various | Broad spectrum of activity predicted through in silico methods |

Propiedades

IUPAC Name |

methyl 4-[(cyclopropanecarbonylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-17-12(16)14-6-4-9(5-7-14)8-13-11(15)10-2-3-10/h9-10H,2-8H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQCVBOYNNTKSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.